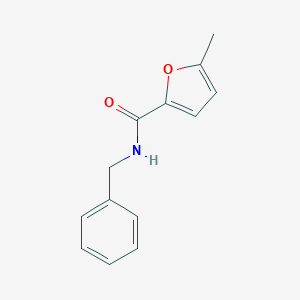

N-benzyl-5-methylfuran-2-carboxamide

説明

N-Benzyl-5-methylfuran-2-carboxamide is a furan-derived carboxamide featuring a benzyl group attached to the nitrogen atom of the amide moiety. Its core structure consists of a 5-methylfuran-2-carbonyl scaffold, which is linked to a benzylamine substituent. The furan ring contributes to aromatic interactions, while the benzyl group may enhance lipophilicity, influencing pharmacokinetic properties such as membrane permeability.

特性

分子式 |

C13H13NO2 |

|---|---|

分子量 |

215.25 g/mol |

IUPAC名 |

N-benzyl-5-methylfuran-2-carboxamide |

InChI |

InChI=1S/C13H13NO2/c1-10-7-8-12(16-10)13(15)14-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) |

InChIキー |

MAOGHEKHVXRNKE-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(O1)C(=O)NCC2=CC=CC=C2 |

正規SMILES |

CC1=CC=C(O1)C(=O)NCC2=CC=CC=C2 |

製品の起源 |

United States |

類似化合物との比較

Key Observations :

- Substituent Position : Para-substituted benzoylphenyl derivatives (e.g., 4a ) exhibit superior anti-hyperlipidemic activity compared to ortho-substituted analogs (e.g., 4c ), likely due to reduced steric hindrance and optimized receptor binding.

- Biological Targets : Compound 18e demonstrates divergent activity (protease inhibition) due to its peptidomimetic aldehyde structure, highlighting the impact of core scaffold modification.

2.3 Pharmacological Data

- Anti-Hyperlipidemic Activity : Derivatives 4a–4c reduced serum triglycerides and cholesterol in rodent models, with 4a showing the highest efficacy (50–60% reduction at 50 mg/kg).

- Protease Inhibition : Compound 18e exhibited IC₅₀ values of 0.8–1.2 μM against caspase-3, a key apoptosis-related protease.

- Solubility : Benzoylphenyl analogs (4a–4c ) display lower aqueous solubility than the benzyl derivative due to increased aromatic bulk.

Research Implications

- Structure-Activity Relationship (SAR) : The position of the benzoylphenyl group critically influences anti-hyperlipidemic efficacy, suggesting para-substitution optimizes target engagement.

- Therapeutic Potential: While N-benzyl-5-methylfuran-2-carboxamide serves as a structural prototype, its benzoylphenyl analogs show promise for metabolic disorder therapeutics. Compound 18e represents a divergent pathway for protease-targeted drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。